1-(6-Bromopyridin-2-yl)propan-1-one

Medicinal Chemistry Drug Design ADME

Researchers face yield variability in cross-coupling due to suboptimal C6-substituted pyridines. This compound solves that with a unique propan-1-one at C6, enhancing Suzuki/Sonogashira efficiency versus generic bromopyridines. • Key precursor for JAK2/STAT3 inhibitor WP1066; Log P 2.18 (optimal CNS penetration). • Stable at -20°C; ≥97% purity minimizes side products. • Available in research quantities (100mg to 5g) for immediate synthesis workflows.

Molecular Formula C8H8BrNO
Molecular Weight 214.062
CAS No. 341556-25-0
Cat. No. B2807900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)propan-1-one
CAS341556-25-0
Molecular FormulaC8H8BrNO
Molecular Weight214.062
Structural Identifiers
SMILESCCC(=O)C1=NC(=CC=C1)Br
InChIInChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3
InChIKeyAAJDERWIPGCXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromopyridin-2-yl)propan-1-one: Key Intermediate for Drug Synthesis


1-(6-Bromopyridin-2-yl)propan-1-one (CAS 341556-25-0) is a brominated pyridine derivative featuring a ketone functional group at the propan-1-one position . With a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g/mol, it is a versatile intermediate in organic synthesis and pharmaceutical research . Its structure combines a reactive bromine atom on the pyridine ring with a ketone moiety, enabling participation in diverse cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings for the construction of complex heterocyclic frameworks . The compound is commercially available in high purity (≥97%) and is primarily utilized as a building block for developing bioactive molecules, agrochemicals, and advanced materials .

Reactive Handle 6-bromo pyridine for cross-coupling (Suzuki, Sonogashira)
Derivatization Propan-1-one group supports ketone-based modifications
Reliability ≥97% purity with analytical documentation for reproducible synthesis

1-(6-Bromopyridin-2-yl)propan-1-one: Why Substitution Fails


In medicinal chemistry and organic synthesis, generic substitution of 1-(6-Bromopyridin-2-yl)propan-1-one with other bromopyridines is not feasible due to its unique C6 substitution pattern, which critically influences cross-coupling reactivity and downstream synthetic efficiency. Studies have demonstrated that the reactivity of 2-bromopyridines is strongly dependent on the substituent at the C6 position [1]. For instance, 2,6-dibromopyridine exhibits different coupling yields and selectivity compared to 2-bromo-6-substituted pyridines in palladium-catalyzed C-H bond arylations [1]. The propan-1-one moiety at the C6 position of the target compound provides a distinct electronic and steric environment, which can enhance or modulate coupling efficiency in reactions such as Suzuki-Miyaura or Sonogashira couplings compared to analogs with different C6 substituents (e.g., –H, –CH₃, –CF₃) [2]. Therefore, selecting the precise bromopyridine intermediate is essential to achieve the desired regioselectivity and yield in multistep syntheses of bioactive molecules, as detailed in the quantitative evidence below.

C6 substitution pattern may shift cross-coupling reactivity compared to other 2-bromopyridines
Ketone at C2 creates distinct electronic/steric environment; analog replacement may alter reaction yields
Purity and storage specifications differ; lower-grade analogs may introduce reproducibility risks

1-(6-Bromopyridin-2-yl)propan-1-one: Evidence-Based Comparison


Superior Lipophilicity for Membrane Permeability

1-(6-Bromopyridin-2-yl)propan-1-one exhibits a significantly higher calculated lipophilicity (Consensus Log P = 2.18) compared to the unsubstituted pyridine core (pyridine, experimental Log P = 0.65) and the commonly used 2-bromopyridine analog (calculated Log P ≈ 1.2–1.5) . The elevated Log P value, attributed to the bromine atom and the propan-1-one side chain, enhances the compound's membrane permeability and protein binding potential, which are critical parameters in early-stage drug discovery for optimizing bioavailability and target engagement [1].

Lipophilicity (Log P)
Class-level
Consensus Log P 2.18 (Δ +0.68 to +1.53)
Reported higher Log P may support permeability screening context
Computational prediction; experimental validation recommended
Medicinal Chemistry Drug Design ADME

Validated High Purity for Reproducibility

1-(6-Bromopyridin-2-yl)propan-1-one is commercially supplied with a standard purity of ≥97%, supported by batch-specific analytical certificates (e.g., NMR, HPLC) . In contrast, many in-class analogs (e.g., 1-(6-chloropyridin-2-yl)propan-1-one) may be available only in lower purities or without rigorous analytical documentation, leading to increased variability in synthetic outcomes . High purity is essential for ensuring consistent reactivity in cross-coupling reactions and minimizing side-product formation, particularly in multistep syntheses where trace impurities can cascade into significant yield losses [1].

Chemical Purity
Head-to-head
≥97% (NMR, HPLC); ≥2% higher than some analogs
Supports reproducible cross-coupling outcomes
Verify batch-specific certificate of analysis
Organic Synthesis Quality Control Reproducibility

Optimized Storage for Long-Term Stability

The target compound is recommended for storage at -20°C under inert gas (nitrogen or argon) to preserve its integrity . This contrasts with the 2-amino analog (2-amino-1-(6-bromopyridin-2-yl)propan-1-one), which may require similar storage but lacks the well-documented stability profile of the parent compound, potentially leading to faster degradation and reduced shelf life . The defined storage condition is critical for maintaining reactivity of the ketone and bromine moieties, which are prone to hydrolysis or oxidation under ambient conditions .

Storage Stability
Data to verify
Recommended -20°C under inert gas
May support long-term reactivity retention
Supplier recommendation; stability data limited
Compound Stability Inventory Management Synthetic Reliability

Ketone Group for Metabolic Stability

The presence of a ketone group in 1-(6-bromopyridin-2-yl)propan-1-one, as opposed to a methyl group in 1-(6-bromopyridin-2-yl)ethane, introduces a potential site for metabolic reduction, which can be leveraged in prodrug design to modulate the pharmacokinetic profile of derived bioactive molecules [1]. While direct metabolic data for the compound itself is not available, class-level inference from ketone-containing drug candidates suggests that the ketone moiety can be reduced by carbonyl reductases in vivo, offering a controlled release mechanism that is absent in non-ketone analogs [2].

Ketone Functionality
Class-level
Reducible ketone vs. inert alkane analog
May support prodrug design exploration
Metabolic reduction inferred from carbonyl reductase class
Drug Metabolism Pharmacokinetics Lead Optimization

Comprehensive Safety and Hazard Data

1-(6-Bromopyridin-2-yl)propan-1-one is classified as a toxic substance (UN2811, Class 6.1, Packing Group III), and its safety data sheet (SDS) provides detailed hazard statements and handling precautions, including the requirement for refrigerated storage (2–7°C) [1]. In contrast, some analogs like 1-(6-fluoropyridin-2-yl)propan-1-one may have different hazard classifications or less comprehensive safety documentation, potentially leading to inadequate risk management in the laboratory [2]. The availability of a robust SDS and clear hazard labeling is essential for compliance with institutional safety protocols and for ensuring safe handling during procurement and use.

Safety Classification
Head-to-head
UN2811, Class 6.1, PG III; detailed SDS
Supports laboratory risk assessment and PPE selection
Confirm latest SDS with supplier before use
Laboratory Safety Risk Assessment Regulatory Compliance

1-(6-Bromopyridin-2-yl)propan-1-one: Key Applications


JAK2/STAT3 Inhibitor Synthesis via Sonogashira Coupling

1-(6-Bromopyridin-2-yl)propan-1-one serves as a key precursor for the synthesis of WP1066 and related JAK2/STAT3 inhibitors, which are under investigation for hematologic malignancies . The bromine atom at the 6-position of the pyridine ring undergoes efficient Sonogashira coupling with terminal alkynes to install alkyne linkers, a transformation that benefits from the electronic influence of the propan-1-one group at the 2-position, potentially enhancing reaction yields and selectivity compared to unsubstituted 2-bromopyridine . The high purity (≥97%) of the commercially available compound ensures minimal side-product formation, which is critical for the subsequent multistep synthesis of these complex bioactive molecules.

Pesticidal Heterocycles by Cross-Coupling

The compound is utilized as an intermediate in the preparation of novel heterocyclic pesticides, as demonstrated in patent literature where 1-(6-bromopyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione is cyclized with methylhydrazine to yield pyrazole derivatives . The subsequent cross-coupling of the resulting 2-bromo-6-[1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-yl]pyridine with 2-tributylstannylpyrimidine highlights the critical role of the bromine substituent in enabling diversification via Stille coupling. The defined storage conditions (-20°C) ensure that the starting material remains stable and reactive throughout the synthetic sequence, reducing batch-to-batch variability.

CNS-Penetrant Drug Candidates via Lipophilicity

The elevated lipophilicity (Consensus Log P = 2.18) of 1-(6-bromopyridin-2-yl)propan-1-one makes it an attractive building block for designing central nervous system (CNS)-targeted therapeutics. The compound's Log P falls within the optimal range (1–3) for blood-brain barrier (BBB) penetration , suggesting that derivatives synthesized from this intermediate may exhibit improved CNS exposure. This physicochemical advantage is particularly relevant for developing kinase inhibitors or receptor modulators for neurological disorders, where achieving adequate brain concentrations is a persistent challenge.

Prodrug Design via Ketone Reduction

The ketone functionality in 1-(6-bromopyridin-2-yl)propan-1-one provides a handle for prodrug strategies aimed at modulating pharmacokinetic properties . By coupling the compound to a promoiety that is released upon enzymatic reduction of the ketone to a secondary alcohol, researchers can design drug candidates with controlled release profiles, potentially improving half-life and reducing dosing frequency. This application is supported by the general understanding of carbonyl reductase activity in humans , and the availability of the compound in high purity and with defined storage conditions facilitates reproducible synthetic derivatization for such studies.

Application
Selection Property
Validation Focus
JAK/STAT pathway inhibitor synthesis
6-bromo pyridine for Sonogashira coupling
Coupling efficiency and product purity
Agrochemical heterocycle synthesis
Cross-coupling versatility (Stille, etc.)
Reaction yield and storage stability
CNS drug candidate design research
Log P context for BBB penetration screening
Physicochemical property verification
Prodrug strategy exploration
Reducible ketone handle
Metabolic stability and reduction kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Bromopyridin-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.